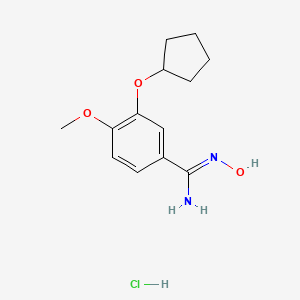

3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride

Vue d'ensemble

Description

3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O3 and its molecular weight is 286.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride, with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopentyloxy group and a hydroxylamine functional group. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by:

- Cyclopentyloxy Group : Enhances lipophilicity and potential receptor interactions.

- Hydroxylamine Functional Group : Contributes to reactivity and potential biological effects.

- Methoxy-Substituted Benzene Ring : Influences pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition and cellular signaling.

Enzyme Inhibition

One of the notable activities of this compound is its potential as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular cAMP levels, which play a vital role in various physiological processes. Studies have shown that compounds with similar structures can inhibit PDE4 isoenzymes, leading to anti-inflammatory effects and modulation of cytokine release in human cells .

Cytokine Modulation

In vitro studies have demonstrated that this compound can influence cytokine production in human peripheral blood mononuclear cells (PBMCs). For instance, it has been observed to suppress interleukin (IL)-4 and interferon-gamma (IFN-g) production, which are critical mediators in allergic responses and asthma pathophysiology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. The following table summarizes relevant compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-N'-hydroxybenzene-1-carboximidamide | Hydroxyl and carboximidamide groups | Moderate PDE inhibition |

| 3-Methoxy-N'-hydroxybenzene-1-carboximidamide | Methoxy and hydroxyl groups | Reduced anti-inflammatory activity |

| 2-Cyclohexyl-N'-hydroxybenzene-1-carboximidamide | Cyclohexyl instead of cyclopentyl | Different pharmacokinetics |

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds .

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Inhibition of PDE Activity : In cellular assays, this compound was found to exhibit potent inhibition of PDE4 with selectivity over other isoenzymes. This selectivity is crucial for minimizing side effects associated with non-selective PDE inhibitors .

- Cytokine Release Assays : In experiments involving human PBMCs stimulated with anti-CD3 antibodies, the compound demonstrated significant suppression of IL-4 release while maintaining IFN-g levels, suggesting a potential therapeutic role in managing allergic conditions .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's chemical formula is with a molecular weight of 195.69 g/mol. Its structure includes a cyclopentyloxy group and a hydroxylamine moiety attached to a methoxybenzene ring, making it a unique candidate for biological activity studies.

Inhibition of Phosphodiesterase Type 4D (PDE4D)

Recent research has indicated that 3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride acts as a selective inhibitor of phosphodiesterase type 4D. PDE4D inhibitors are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. A study highlighted the compound's ability to restore memory function in animal models, suggesting its therapeutic promise in cognitive disorders .

Neuroprotective Effects

The compound has shown neuroprotective effects through modulation of neurotransmitter systems. It is believed to influence chloride ion concentration within neurons, which can affect neuronal excitability and overall brain function. This mechanism is particularly relevant in the context of disorders characterized by impaired chloride homeostasis, such as autism spectrum disorders .

Case Study 1: Memory Restoration in Alzheimer's Models

In a pivotal study focusing on the effects of PDE4D inhibition on cognitive function, researchers administered varying doses of this compound to mice with induced memory impairment. Results demonstrated significant improvements in memory retention and cognitive performance compared to control groups, supporting the compound's potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Selective NKCC1 Inhibition

Another area of investigation involves the compound's role as an inhibitor of the sodium-potassium-chloride cotransporter (NKCC1). This inhibition has implications for treating conditions where chloride ion regulation is disrupted. The compound was evaluated alongside other known inhibitors, demonstrating comparable efficacy while exhibiting a more favorable safety profile .

Data Table: Summary of Research Findings

Propriétés

IUPAC Name |

3-cyclopentyloxy-N'-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-17-11-7-6-9(13(14)15-16)8-12(11)18-10-4-2-3-5-10;/h6-8,10,16H,2-5H2,1H3,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBUOXIFVDJLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=NO)N)OC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=N/O)/N)OC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.